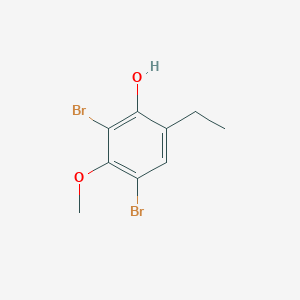

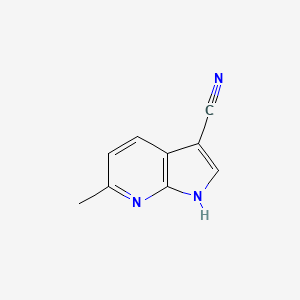

3-Cyano-6-methyl-7-azaindole

概要

説明

3-Cyano-6-methyl-7-azaindole is a chemical compound with the molecular formula C9H7N3 . It is used for pharmaceutical testing . The compound is also known by its synonyms 3-Cyano-1H-pyrrolo[2,3-b]pyridine and 3-Cyano-7-azaindole .

Synthesis Analysis

The synthesis of 7-azaindoles, including 3-Cyano-6-methyl-7-azaindole, has been a topic of considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for the functionalization of the 7-azaindole template .Molecular Structure Analysis

The molecular structure of 3-Cyano-6-methyl-7-azaindole consists of a pyrrole ring fused with a pyridine ring . The compound has a molecular weight of 157.17 .Chemical Reactions Analysis

The chemical reactions involving 7-azaindoles, such as 3-Cyano-6-methyl-7-azaindole, have been extensively studied. Recent advances in metal-catalyzed chemistry have led to the development of novel methods for the functionalization of the 7-azaindole template . These methods involve cross-coupling and C-H bond functionalized reactions .Physical And Chemical Properties Analysis

3-Cyano-6-methyl-7-azaindole has a molecular weight of 157.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Electrophilic Substitution and Nucleophilic Replacement

Research on azaindoles, including compounds similar to 3-Cyano-6-methyl-7-azaindole, indicates that electrophilic substitution at specific positions of the azaindole requires stringent conditions. For instance, the introduction of the cyano group in certain azaindoles shifts the lactam-lactim tautomeric equilibrium towards the lactim forms, which has implications in the chemical behavior and stability of these compounds (Sycheva et al., 1987).

Synthesis and Functionalization

The synthesis and functionalization of azaindole derivatives, including the modification of 3-cyano-7-azaindoles, have been extensively studied. Methods such as microwave-assisted synthesis have been employed to accelerate the creation of these compounds, highlighting their versatility as building blocks in medicinal chemistry (Schirok, 2006). Additionally, the possibility of direct functionalization of these compounds through reactions like Reissert-Henze type reaction and N-oxide activation offers avenues for creating diverse derivatives with varying properties (Minakata et al., 1992); (Huestis & Fagnou, 2009).

Applications in Sensing and Fluorescent Probes

7-Azaindole derivatives, like 3-Cyano-6-methyl-7-azaindole, are significant in the development of sensing technologies. For instance, a 7-azaindole-based sensor has been created for the detection of cyanide ions in aqueous media. Such sensors utilize the unique electronic properties of azaindoles for efficient and practical detection methods (Chen & Lin, 2015).

Excited State Proton Transfer and Photophysical Properties

The excited-state proton transfer (ESPT) properties of azaindoles, including those substituted with cyano groups, are subjects of extensive research. These studies are crucial in understanding the photophysical behavior of these compounds, which is relevant in applications like organic light-emitting diodes and other photonic devices. The ESPT dynamics and photophysical properties of these compounds are influenced by factors such as solvent environment and molecular symmetry (Catalán et al., 2006); (Tu et al., 2018).

Pharmaceutical Applications

While avoiding specific details on drug use and dosage, it is worth noting that azaindoles, including cyano-substituted variants, have been explored for their potential in pharmaceutical applications. Their structural properties and reactivity make them candidates for developing new medicinal compounds, including potential antitumor agents (Pracharova et al., 2015); (Pracharova et al., 2016).

Safety And Hazards

While specific safety data for 3-Cyano-6-methyl-7-azaindole was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions in the research of 7-azaindoles, including 3-Cyano-6-methyl-7-azaindole, involve the development of synthetic techniques for their functionalization . This is due to their potential as pharmacophores for various therapeutic targets . The field of metal-catalyzed cross-coupling and C-H bond functionalized reactions is particularly promising .

特性

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOHUDAELXBGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225796 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

CAS RN |

1260386-49-9 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260386-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

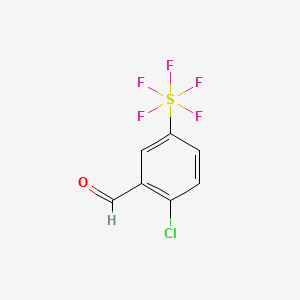

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

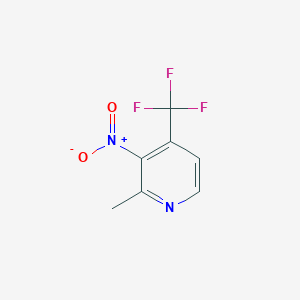

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)

![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)

![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)